molecular formula C11H12N4O4S B2845478 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide CAS No. 882218-89-5

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide

Cat. No.: B2845478
CAS No.: 882218-89-5
M. Wt: 296.3
InChI Key: GGDDDOAXRPZXTE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 3,5-dimethylpyrazole moiety attached to a 3-nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 3,5-dimethylpyrazole with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions may include stirring the mixture at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-(3,5-Dimethylpyrazol-1-yl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonamide group can enhance the compound’s binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyanoacetyl-3,5-dimethylpyrazole: This compound shares the 3,5-dimethylpyrazole moiety but differs in the presence of a cyanoacetyl group instead of the nitrobenzenesulfonamide group.

    3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazine: Another pyrazole derivative with different substituents on the pyrazole ring.

Uniqueness

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide is unique due to the combination of the 3,5-dimethylpyrazole moiety with the 3-nitrobenzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-7-5-8(2)14(13-7)10-4-3-9(20(12,18)19)6-11(10)15(16)17/h3-6H,1-2H3,(H2,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDDDOAXRPZXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328132
Record name 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882218-89-5
Record name 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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